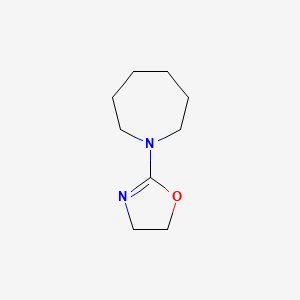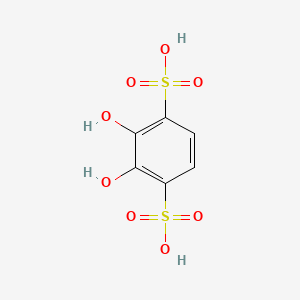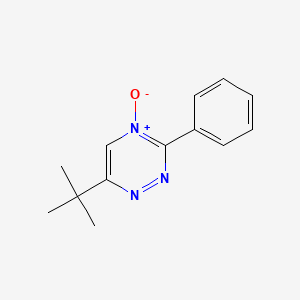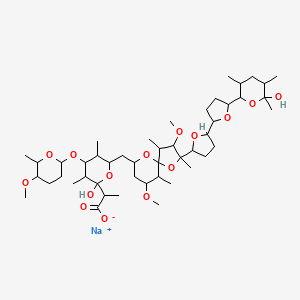
2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group, along with two phenyl groups and a chlorine atom attached to the ring. It is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the chlorination of 4,7-diphenylcyclohepta-2,4,6-trien-1-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted cycloheptatrienones.
Oxidation: Formation of epoxides or hydroxylated compounds.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: The parent compound with a similar seven-membered ring structure but without the chlorine and phenyl groups.
Tropolone: A hydroxylated derivative of tropone with additional biological activities.
2-Chlorotropone: A simpler chlorinated derivative of tropone.
Uniqueness
2-Chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one is unique due to the presence of both phenyl groups and a chlorine atom, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65961-18-4 |
|---|---|
Molekularformel |
C19H13ClO |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
2-chloro-4,7-diphenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H13ClO/c20-18-13-16(14-7-3-1-4-8-14)11-12-17(19(18)21)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
VFCWUGMXMOTUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)C(=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)




![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)



![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
